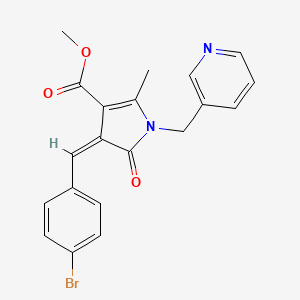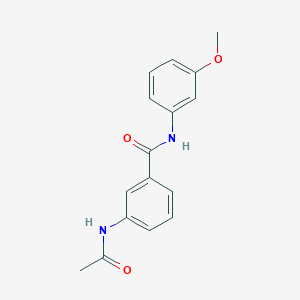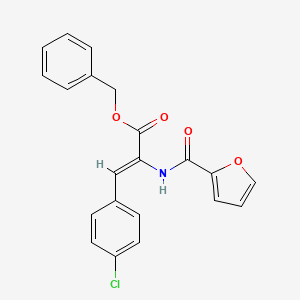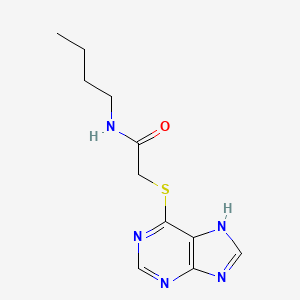![molecular formula C14H22N2O4S B4575234 4-[ethyl(methylsulfonyl)amino]-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B4575234.png)
4-[ethyl(methylsulfonyl)amino]-N-(2-methoxy-1-methylethyl)benzamide
Vue d'ensemble
Description
4-[ethyl(methylsulfonyl)amino]-N-(2-methoxy-1-methylethyl)benzamide is a useful research compound. Its molecular formula is C14H22N2O4S and its molecular weight is 314.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.13002836 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
Synthesis of Related Compounds : Research has been conducted on the synthesis of compounds similar to 4-[ethyl(methylsulfonyl)amino]-N-(2-methoxy-1-methylethyl)benzamide. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, has been achieved starting from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008).
Cardiac Electrophysiological Activity : Certain N-substituted imidazolylbenzamides or benzene-sulfonamides, which include structures similar to the given compound, have been studied for their cardiac electrophysiological activity. These compounds have shown potential as class III agents in the treatment of arrhythmias (Morgan et al., 1990).
Pharmacokinetics and Metabolic Interconversion : Studies have been conducted on the pharmacokinetics and metabolic interconversion of similar compounds in biological systems, such as 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide, indicating the complex metabolism and transformation pathways of these compounds (Kuo et al., 1993).
Drug Metabolism Studies : The application of biocatalysis in drug metabolism has been explored, with studies showing the preparation of mammalian metabolites of similar biaryl-bis-sulfonamide compounds using microbial systems. This indicates the relevance of such compounds in pharmacological and toxicological studies (Zmijewski et al., 2006).
Chemical Properties and Reactions
Chemical Synthesis Processes : There is research on the synthesis processes of similar compounds, highlighting the various chemical reactions and optimizations required to produce these compounds with high yields and purity. This includes etherification, sulfonyl chloride reactions, amine and lipid reactions, demonstrating the complex chemistry involved in synthesizing such compounds (Xu et al., 2018).
Reaction with Diazomethane : Studies have been conducted on the reaction of similar compounds with diazomethane, leading to various products. This kind of research helps in understanding the chemical behavior and possible transformations of such compounds under different conditions (Choudhury & Dureja, 1996).
Applications in Imaging and Diagnosis
- Imaging in Alzheimer's Disease : Compounds structurally similar to this compound have been used as molecular imaging probes in conjunction with positron emission tomography (PET) for studying serotonin receptors in the brains of Alzheimer's disease patients, indicating potential applications in neuroimaging and diagnosis (Kepe et al., 2006).
Propriétés
IUPAC Name |
4-[ethyl(methylsulfonyl)amino]-N-(1-methoxypropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-16(21(4,18)19)13-8-6-12(7-9-13)14(17)15-11(2)10-20-3/h6-9,11H,5,10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSXLPROOPGQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NC(C)COC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4575159.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide](/img/structure/B4575161.png)
![N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]aniline hydrochloride](/img/structure/B4575169.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide](/img/structure/B4575197.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4575204.png)
![3-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4575211.png)


![1-{[(4-methylphenyl)sulfonyl]acetyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4575225.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4575228.png)

![7-methyl-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4575260.png)
